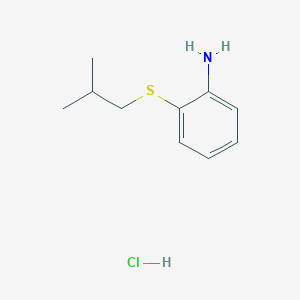

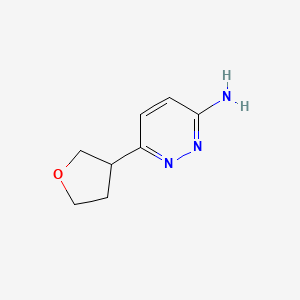

![molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8](/img/structure/B2861056.png)

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

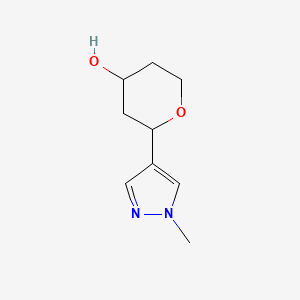

“N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-phenylurea” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a methyl group . The compound also includes a phenylurea group and a 2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group (-CF3) is a key component, which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The exact molecular weight and other structural details of the compound could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Hypervalent Iodine Promoted Oxidative C–H Functionalization

The synthesis of biologically potent compounds via metal-free approaches using hypervalent iodine showcases a method to functionalize heteroaryl-thioureas, demonstrating the utility of these compounds in organic synthesis and potentially leading to applications in drug discovery and development (Mariappan et al., 2016).

Herbicidal Activities of Acyl Thiourea Derivatives

Acyl thiourea derivatives have been synthesized and shown to possess significant herbicidal activities. This indicates potential applications in agricultural chemistry, where such compounds could be developed as new herbicides to control weed growth (Liang Fu-b, 2014).

CO2 Gas Sensor Development

Ethynylated-thiourea derivatives have been employed as sensing layers for the detection of carbon dioxide (CO2) gas, demonstrating the potential of thiourea derivatives in environmental monitoring and the development of sensory technologies (Daud et al., 2019).

Novel Tetrazole Liquid Crystals

The synthesis and characterization of new tetrazole derivatives with potential applications in the field of liquid crystals indicate the role of thiourea and related compounds in the development of advanced materials for electronic and photonic devices (Muhammad Tariq et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is a derivative of thiazole , which is often used in the synthesis of pesticides, fungicides, and other bioactive molecules . Therefore, it is likely that this compound interacts with biological targets that are relevant to these applications.

Mode of Action

Given its structural similarity to other thiazole derivatives used in pesticide and fungicide synthesis , it can be inferred that it may interact with its targets in a similar manner. This could involve binding to specific enzymes or receptors, inhibiting their function, and leading to the death of pests or fungi.

Biochemical Pathways

Based on its potential use in pesticide and fungicide synthesis , it can be inferred that it may affect pathways related to the survival and reproduction of pests or fungi.

Result of Action

Given its potential use in pesticide and fungicide synthesis , it can be inferred that its action would result in the death of pests or fungi.

Eigenschaften

IUPAC Name |

2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXHZKMEELELFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)

![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)